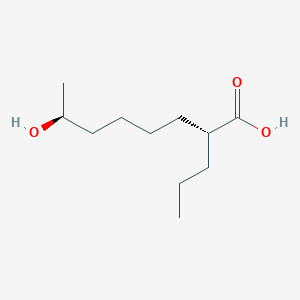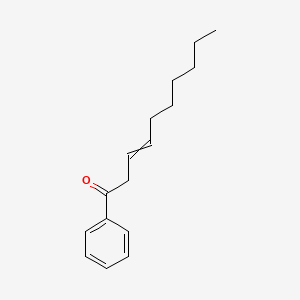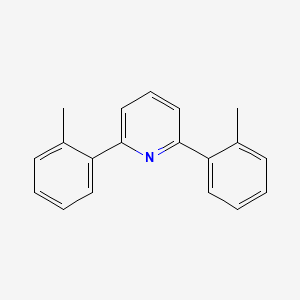
2,6-Bis(2-methylphenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(2-methylphenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two 2-methylphenyl groups attached to the 2 and 6 positions of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-methylphenyl)pyridine typically involves the reaction of 2,6-dibromopyridine with 2-methylphenylboronic acid in the presence of a palladium catalyst. This reaction is known as the Suzuki coupling reaction. The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100-120°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient production with high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(2-methylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the phenyl rings are replaced by other substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(2-methylphenyl)pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2,6-Bis(2-methylphenyl)pyridine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The presence of the pyridine ring and the phenyl groups allows for π-π interactions and hydrogen bonding, which are crucial for its binding affinity. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(2-benzimidazolyl)pyridine: This compound has benzimidazole groups instead of methylphenyl groups and is used in coordination chemistry and as an anion receptor.
2,6-Bis(2-pyridyl)pyridine:
Uniqueness
2,6-Bis(2-methylphenyl)pyridine is unique due to the presence of the 2-methylphenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
697284-14-3 |
|---|---|
Molekularformel |
C19H17N |
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
2,6-bis(2-methylphenyl)pyridine |
InChI |
InChI=1S/C19H17N/c1-14-8-3-5-10-16(14)18-12-7-13-19(20-18)17-11-6-4-9-15(17)2/h3-13H,1-2H3 |
InChI-Schlüssel |
TUBXYSSNVHUWBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=NC(=CC=C2)C3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol](/img/structure/B12538527.png)
![2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538531.png)
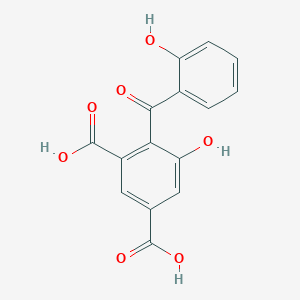
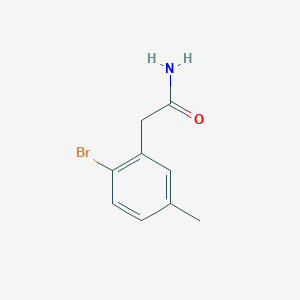
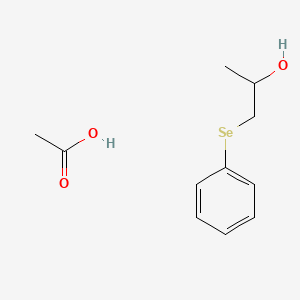
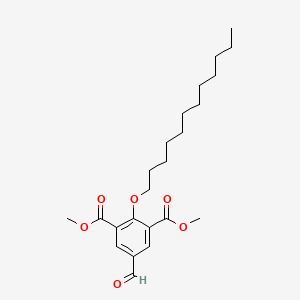
![(2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone]](/img/structure/B12538557.png)

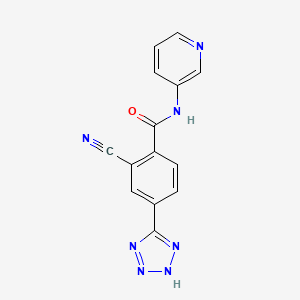
![[Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12538576.png)

